molecular formula C12H14ClKO B12645303 Potassium 4-chloro-2-cyclohexylphenolate CAS No. 85204-39-3

Potassium 4-chloro-2-cyclohexylphenolate

Cat. No.: B12645303
CAS No.: 85204-39-3
M. Wt: 248.79 g/mol
InChI Key: QRHVQFBRGJCEMK-UHFFFAOYSA-M
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Description

Potassium 4-chloro-2-cyclohexylphenolate is a chemical compound with the molecular formula C12H14ClKO. It is known for its unique structure, which includes a cyclohexyl group attached to a phenolate ring with a chlorine substituent. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-chloro-2-cyclohexylphenolate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-chloro-2-cyclohexylphenol with potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where the phenol group is deprotonated by the potassium hydroxide, forming the potassium salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-chloro-2-cyclohexylphenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 4-chloro-2-cyclohexylphenolate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium 4-chloro-2-cyclohexylphenolate involves its interaction with molecular targets such as enzymes and receptors. The phenolate group can form hydrogen bonds and ionic interactions with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-chlorophenolate
  • Potassium 2-cyclohexylphenolate
  • Potassium 4-chloro-2-methylphenolate

Uniqueness

Potassium 4-chloro-2-cyclohexylphenolate is unique due to the presence of both the chlorine and cyclohexyl groups on the phenolate ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

85204-39-3

Molecular Formula

C12H14ClKO

Molecular Weight

248.79 g/mol

IUPAC Name

potassium;4-chloro-2-cyclohexylphenolate

InChI

InChI=1S/C12H15ClO.K/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h6-9,14H,1-5H2;/q;+1/p-1

InChI Key

QRHVQFBRGJCEMK-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[K+]

Origin of Product

United States

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